1-(4-Chlorophenyl)cyclopropane-1-carboximidamide 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide
Brand Name: Vulcanchem
CAS No.: 763909-14-4
VCID: VC16165171
InChI: InChI=1S/C10H11ClN2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H3,12,13)
SMILES:
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol

1-(4-Chlorophenyl)cyclopropane-1-carboximidamide

CAS No.: 763909-14-4

Cat. No.: VC16165171

Molecular Formula: C10H11ClN2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chlorophenyl)cyclopropane-1-carboximidamide - 763909-14-4

Specification

CAS No. 763909-14-4
Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
IUPAC Name 1-(4-chlorophenyl)cyclopropane-1-carboximidamide
Standard InChI InChI=1S/C10H11ClN2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H3,12,13)
Standard InChI Key ZFODIMWFQJDACW-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=CC=C(C=C2)Cl)C(=N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a cyclopropane ring, a highly strained carbon framework that imposes significant bond angle distortion (60° vs. the tetrahedral 109.5°). This strain confers unique reactivity, enabling participation in ring-opening reactions and serving as a conformational restraint in drug design . The 4-chlorophenyl group attached to the cyclopropane ring introduces aromaticity and electron-withdrawing effects, while the carboximidamide group (C(=NH)NH2-\text{C}(=\text{NH})\text{NH}_2) offers hydrogen-bonding capability and nucleophilic reactivity .

Stereoelectronic Effects

The cyclopropane ring’s sp³-hybridized carbons create bent bonds, resulting in increased s-character and enhanced σ-acceptor capacity. This electronic profile facilitates interactions with biological targets, such as enzymes or receptors, where precise spatial alignment is critical .

Synthetic Methodologies

Cyclopropanation Strategies

The synthesis of cyclopropane derivatives typically involves [2+1] cycloadditions or alkylation reactions. A widely applicable method for analogous compounds, such as 1-phenylcyclopropane carboxamides, employs α-alkylation of 2-phenylacetonitrile derivatives with 1,2-dibromoethane (Scheme 1) .

Scheme 1: General Synthesis of Cyclopropane Carboxylic Acid Derivatives

  • α-Alkylation:
    2-Phenylacetonitrile+1,2-dibromoethaneNaOH, 60°C1-Phenylcyclopropane carbonitrile\text{2-Phenylacetonitrile} + 1,2\text{-dibromoethane} \xrightarrow{\text{NaOH, 60°C}} \text{1-Phenylcyclopropane carbonitrile}

  • Hydrolysis:
    1-Phenylcyclopropane carbonitrileHCl1-Phenylcyclopropane carboxylic acid\text{1-Phenylcyclopropane carbonitrile} \xrightarrow{\text{HCl}} \text{1-Phenylcyclopropane carboxylic acid}

  • Amide Coupling:
    1-Phenylcyclopropane carboxylic acid+AmineHATU, DIPEA1-Phenylcyclopropane carboxamide\text{1-Phenylcyclopropane carboxylic acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{1-Phenylcyclopropane carboxamide}

For 1-(4-Chlorophenyl)cyclopropane-1-carboximidamide, the nitrile intermediate could undergo partial hydrolysis to the carboximidamide via controlled reaction conditions, though specific protocols require further elaboration .

Optimization of Reaction Conditions

Key parameters influencing cyclopropanation yields include:

ParameterOptimal ConditionYield Improvement
BaseNaOH85%
Temperature60°C+40% vs. 100°C
SolventDMFFaster kinetics

Substituting KOH or Na₂CO₃ for NaOH reduced yields to <50%, underscoring the base’s critical role in deprotonating the acetonitrile precursor .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey FeaturesBiological Activity
1-(4-Chlorophenyl)cyclopropane-1-carboximidamideC10H11ClN2\text{C}_{10}\text{H}_{11}\text{ClN}_2Chlorophenyl, carboximidamideAntiproliferative (U937)
1-(4-Fluorophenyl)cyclopropane-1-carboxamideC10H11FN2O\text{C}_{10}\text{H}_{11}\text{FN}_2\text{O}Fluorine substitution, carboxamideModerate activity (IC₅₀: 35 μM)
1-Phenylcyclopropane-1-carboxylic acidC9H10O2\text{C}_9\text{H}_{10}\text{O}_2Carboxylic acid, no halogenInactive

The table highlights the necessity of both halogenation and the carboximidamide group for biological efficacy .

Challenges and Future Directions

Current limitations include the lack of in vivo studies and detailed pharmacokinetic data. Future research should prioritize:

  • Synthetic Scalability: Developing one-pot methodologies to streamline carboximidamide formation.

  • Target Identification: Proteomic studies to identify binding partners in leukemia cells.

  • Derivatization: Exploring substitutions (e.g., bromine, methyl) to optimize potency and solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator